molecular formula C15H23NO6 B12991372 7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate

7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate

Cat. No.: B12991372
M. Wt: 313.35 g/mol
InChI Key: LUQPWQRBEOLESB-UHFFFAOYSA-N
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Description

7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[221]heptane-1,3,7-tricarboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction is often carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate is unique due to its specific substitution pattern and the presence of three carboxylate groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

7-O-tert-butyl 1-O,3-O-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate

InChI

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-10-6-7-15(16,12(18)21-5)8-9(10)11(17)20-4/h9-10H,6-8H2,1-5H3

InChI Key

LUQPWQRBEOLESB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2C(=O)OC)C(=O)OC

Origin of Product

United States

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